molecular formula C22H26N4O5S B12483088 4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B12483088
M. Wt: 458.5 g/mol
InChI Key: LZMAFTYLBREWIY-UHFFFAOYSA-N
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Description

4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an imidazole ring, and a benzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the sulfonylated intermediate with a benzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the imidazole ring .

Scientific Research Applications

4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(3,4-dimethoxyphenyl)sulfonylamino}benzamide
  • N-[3-(1H-imidazol-1-yl)propyl]benzamide
  • 3,4-dimethoxyphenylsulfonyl derivatives

Uniqueness

4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C22H26N4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C22H26N4O5S/c1-25(32(28,29)19-9-10-20(30-2)21(15-19)31-3)18-7-5-17(6-8-18)22(27)24-11-4-13-26-14-12-23-16-26/h5-10,12,14-16H,4,11,13H2,1-3H3,(H,24,27)

InChI Key

LZMAFTYLBREWIY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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